Cas no 2411221-87-7 (N-[2-(2,6-dichlorophenyl)-2-oxoethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
![N-[2-(2,6-dichlorophenyl)-2-oxoethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/2411221-87-7x500.png)
N-[2-(2,6-dichlorophenyl)-2-oxoethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2411221-87-7
- Z2642792257
- N-[2-(2,6-dichlorophenyl)-2-oxoethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
- EN300-26581666
-
- インチ: 1S/C17H18Cl2N2O3/c1-2-15(23)21-8-6-11(7-9-21)17(24)20-10-14(22)16-12(18)4-3-5-13(16)19/h2-5,11H,1,6-10H2,(H,20,24)
- InChIKey: VLTJSYNSIIQWEX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C(CNC(C1CCN(C(C=C)=O)CC1)=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 368.0694478g/mol
- どういたいしつりょう: 368.0694478g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 494
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
N-[2-(2,6-dichlorophenyl)-2-oxoethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26581666-0.05g |
N-[2-(2,6-dichlorophenyl)-2-oxoethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide |
2411221-87-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[2-(2,6-dichlorophenyl)-2-oxoethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide 関連文献
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
N-[2-(2,6-dichlorophenyl)-2-oxoethyl]-1-(prop-2-enoyl)piperidine-4-carboxamideに関する追加情報
Professional Introduction to N-[2-(2,6-dichlorophenyl)-2-oxoethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide (CAS No. 2411221-87-7)
N-[2-(2,6-dichlorophenyl)-2-oxoethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide, identified by its CAS number 2411221-87-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development in the quest for novel therapeutic agents.
The molecular structure of N-[2-(2,6-dichlorophenyl)-2-oxoethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is characterized by its piperidine core, which is a common pharmacophore in many bioactive molecules. The presence of the 2,6-dichlorophenyl group and the prop-2-enoyl moiety introduces specific electronic and steric properties that contribute to its unique interaction with biological targets. This structural design has been strategically employed to enhance binding affinity and selectivity, which are critical factors in the development of effective drugs.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. N-[2-(2,6-dichlorophenyl)-2-oxoethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has emerged as a compound of interest due to its potential to modulate key enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The dichlorophenyl group, in particular, has been shown to enhance lipophilicity and metabolic stability, which are desirable attributes for drug candidates.
The synthesis of N-[2-(2,6-dichlorophenyl)-2-oxoethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the prop-2-enoyl group at the piperidine nitrogen adds a level of complexity to the synthesis but also contributes to the compound's overall bioactivity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve the desired molecular architecture with high enantioselectivity.
Evaluation of the pharmacological properties of N-[2-(2,6-dichlorophenyl)-2-oxoethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has revealed its potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes. Preclinical studies have demonstrated that this compound exhibits significant anti-inflammatory activity without causing notable side effects. This makes it a promising candidate for further development into a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-[2-(2,6-dichlorophenyl)-2-oxoethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has shown potential in oncology research. Studies indicate that it can inhibit the activity of kinases involved in cancer cell proliferation and survival. The dichlorophenyl group's ability to interact with aromatic residues in protein targets enhances binding affinity, leading to potent inhibitory effects. These findings have opened up new avenues for developing targeted therapies against various types of cancer.
The compound's solubility profile has also been a focus of optimization efforts. Poor solubility can limit drug bioavailability and efficacy; therefore, modifications have been made to improve water solubility while maintaining biological activity. Strategies such as salt formation and prodrug design have been explored to enhance pharmacokinetic properties.
The role of computational chemistry in the study of N-[2-(2,6-dichlorophenyl)-2-oxoethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide cannot be overstated. Molecular modeling techniques have been utilized to predict binding modes and interactions with biological targets. These predictions have guided experimental efforts and helped in designing more effective derivatives. The integration of experimental data with computational insights has accelerated the discovery process significantly.
The future prospects for N-[2-(2,6-dichlorophenyl)-2-oxoethyl] -< strong >1-(prop - 2 - en o y l ) p i p e r i d i n e - 4 - car box am ide strong > include further clinical investigation to validate its therapeutic potential. Phase I clinical trials are planned to assess safety and pharmacokinetics in human subjects. If successful, this could pave the way for larger-scale trials targeting specific diseases.
The development of novel pharmaceuticals is a complex endeavor that requires collaboration across multiple disciplines. Researchers in organic chemistry, medicinal chemistry, pharmacology, and biotechnology have all contributed to advancing our understanding of N-[< strong > 24 11 22 1 - 8 7 - 7 strong >]. This interdisciplinary approach highlights the importance of innovative thinking and collaborative efforts in bringing new drugs to market.
2411221-87-7 (N-[2-(2,6-dichlorophenyl)-2-oxoethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide) 関連製品
- 35801-15-1((2-methylfuran-3-yl)methanamine)
- 2171987-50-9(2-(4-hydroxyoxan-4-yl)-2-methylpentanoic acid)
- 1260855-51-3(1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid)
- 330837-23-5((2Z)-N-acetyl-8-methoxy-2-(naphthalen-1-yl)imino-2H-chromene-3-carboxamide)
- 286932-78-3(4-chloro-2,5-difluorobenzene-1-sulfonyl chloride)
- 588-47-6(N-(2-methylpropyl)aniline)
- 1454690-74-4(4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride)
- 41010-70-2(2-N-(4-fluorophenyl)pyridine-2,3-diamine)
- 2411318-79-9(1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one)
- 310466-37-6(4-Fluoro-1-benzothiophene-2-carboxylic Acid)


